

The Discovery and Synthesis of Dibromoacetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *Dibromoacetaldehyde*

Cat. No.: *B156388*

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Abstract

Dibromoacetaldehyde ($C_2H_2Br_2O$), a halogenated aldehyde, has garnered interest within the scientific community due to its presence as a disinfection byproduct in drinking water and its potential genotoxic effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of **dibromoacetaldehyde**. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of relevant chemical pathways to serve as a valuable resource for researchers in chemistry, toxicology, and drug development.

Introduction

The study of halogenated acetaldehydes is crucial for understanding their environmental impact and toxicological profiles. **Dibromoacetaldehyde**, in particular, has been identified as a byproduct of water disinfection processes and has demonstrated genotoxicity. A thorough understanding of its synthesis and chemical properties is fundamental for conducting further research into its mechanism of action and potential mitigation strategies. While the exact historical details of its initial discovery remain obscure in readily available literature, its synthesis is rooted in the broader history of the halogenation of aldehydes and related compounds.

Physicochemical Properties

Dibromoacetaldehyde is a reactive organic compound. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂ H ₂ Br ₂ O	[1]
Molecular Weight	201.84 g/mol	[1]
CAS Number	3039-13-2	[1]
IUPAC Name	2,2-dibromoacetaldehyde	[1]
Canonical SMILES	C(=O)C(Br)Br	[1]
Appearance	Data not readily available	
Boiling Point	Data not readily available	
Melting Point	Data not readily available	
Density	Data not readily available	
Solubility	Data not readily available	

Synthesis of Dibromoacetaldehyde

While a specific, detailed experimental protocol for the direct synthesis of 2,2-**dibromoacetaldehyde** is not widely documented in modern literature, a viable synthetic route can be adapted from established procedures for related bromoacetals. The synthesis of bromoacetaldehyde diethyl acetal from paraldehyde and bromine, as described in the patent literature, provides a strong foundation for the preparation of the target molecule. The following protocol is a proposed adaptation for the synthesis of **dibromoacetaldehyde**.

Experimental Protocol: Synthesis of 2,2-Dibromoacetaldehyde from Paraldehyde

Disclaimer: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel.

Materials:

- Paraldehyde
- Bromine
- Ethanol (absolute)
- Copper (I) bromide (catalyst)
- Concentrated Sulfuric Acid
- Ice
- Salt
- Anhydrous Sodium Sulfate
- Sodium Carbonate
- Dichloroethane

Equipment:

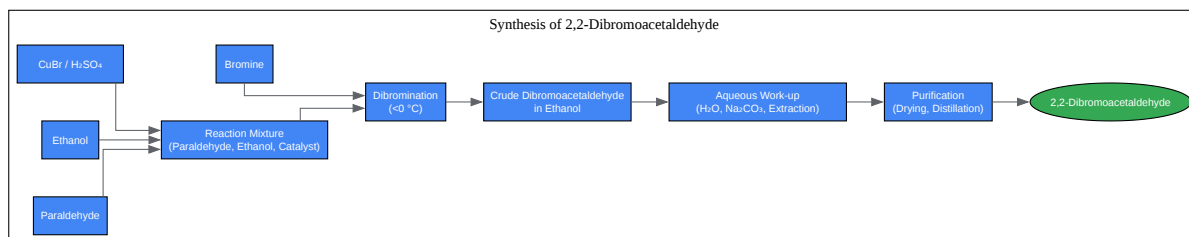
- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Condenser
- Ice-salt bath
- Separatory funnel
- Distillation apparatus

Procedure:

- **Preparation of the Reaction Mixture:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve paraldehyde in absolute ethanol. Add a catalytic amount of copper (I) bromide and a small amount of concentrated sulfuric acid.
- **Bromination:** Cool the reaction mixture to below 0 °C using an ice-salt bath. Slowly add bromine dropwise from the dropping funnel while maintaining the temperature below 0 °C. The addition of bromine should be controlled to prevent a rapid increase in temperature.
- **Reaction:** After the complete addition of bromine, continue stirring the reaction mixture at a low temperature (e.g., -5 to 0 °C) for 1-2 hours to ensure the completion of the dibromination reaction.
- **Work-up:**
 - Pour the reaction mixture into ice water.
 - Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.
 - Separate the organic layer using a separatory funnel.
 - Extract the aqueous layer twice with dichloroethane.
 - Combine the organic layers.
- **Drying and Solvent Removal:** Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure.
- **Purification:** Purify the crude **dibromoacetaldehyde** by vacuum distillation. Collect the fraction at the appropriate boiling point.

Note: The exact stoichiometry and reaction times may require optimization.

Synthesis Workflow



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Diagram 1: Synthesis workflow for 2,2-Dibromoacetaldehyde.

Spectroscopic Characterization

Detailed spectroscopic data for **dibromoacetaldehyde** is not extensively published. The following tables summarize the expected and reported data based on available information for **dibromoacetaldehyde** and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H	~9.5	s	-	-CHO
	~6.0	s	-	-CHBr ₂
¹³ C	~185	C=O (aldehyde)		
	~40	CHBr ₂		

Note: The above ^1H and ^{13}C NMR data are predicted values based on the structure of **dibromoacetaldehyde** and typical chemical shifts for similar functional groups. Experimental verification is required.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~2900-2700	Medium	C-H stretch (aldehyde)
~1730	Strong	C=O stretch (aldehyde)
~750-550	Strong	C-Br stretch

Note: The IR data is based on general characteristic absorption frequencies. Specific data for **dibromoacetaldehyde** is available on databases like PubChem but without detailed peak lists.

Mass Spectrometry (MS)

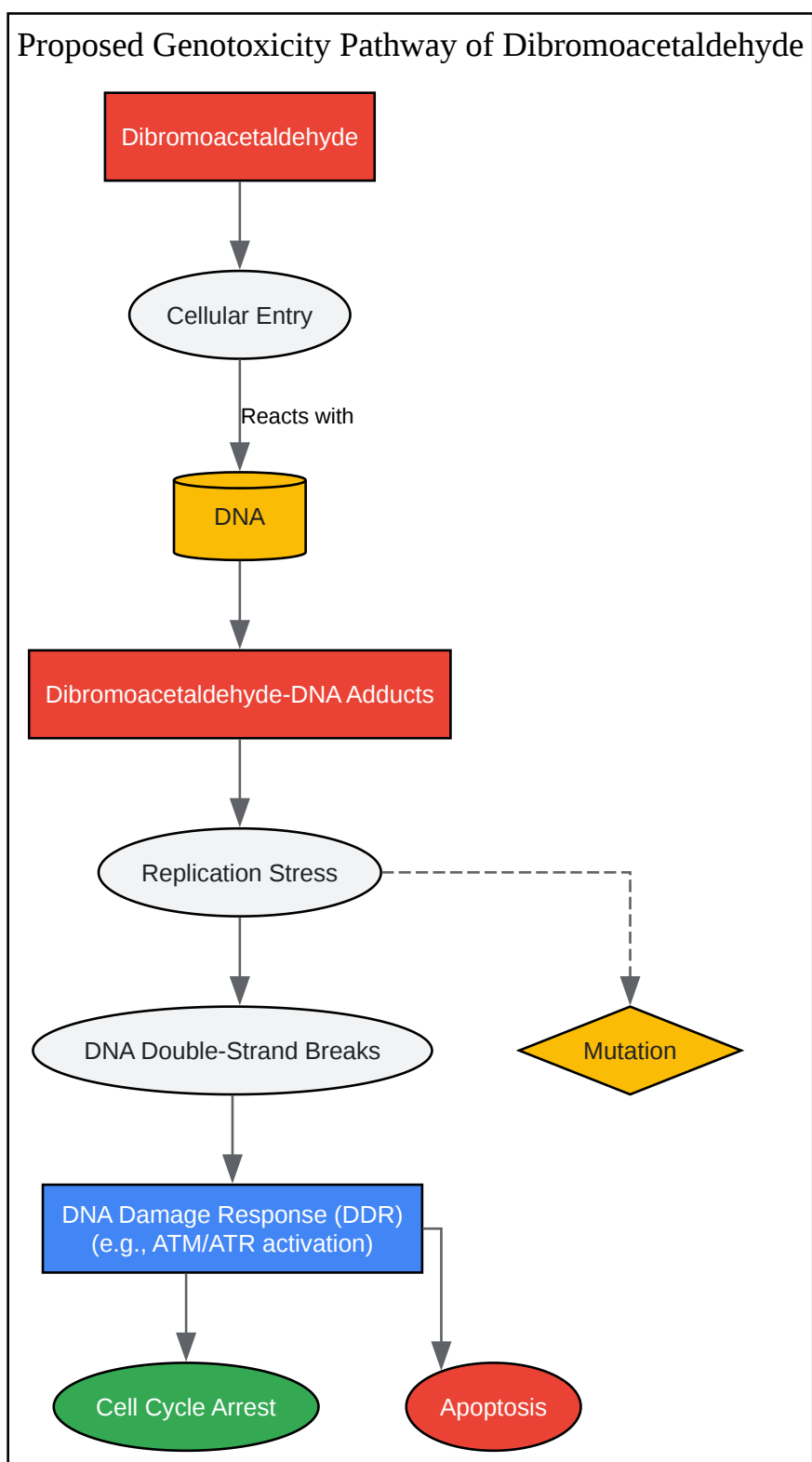
m/z	Relative Intensity	Assignment
202	$[\text{M}+\text{H}]^+$ (isotopic peak with $^{81}\text{Br}_2$)	
200	$[\text{M}+\text{H}]^+$ (isotopic peak with $^{79}\text{Br}^{81}\text{Br}$)	
198	$[\text{M}+\text{H}]^+$ (isotopic peak with $^{79}\text{Br}_2$)	
121	$[\text{M}-\text{Br}]^+$	
93	$[\text{CHBr}]^+$	
29	$[\text{CHO}]^+$	

Note: The mass spectrometry data is predicted based on the isotopic abundance of bromine and common fragmentation patterns of aldehydes.

Mechanism of Genotoxicity

Dibromoacetaldehyde is known to be genotoxic. While the precise signaling pathways are a subject of ongoing research, a plausible mechanism involves its interaction with DNA to form adducts, similar to other aldehydes like acetaldehyde. This interaction can lead to DNA damage and mutations.

Proposed Signaling Pathway for Dibromoacetaldehyde-Induced Genotoxicity



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Diagram 2: Proposed signaling pathway for **Dibromoacetaldehyde**-induced genotoxicity.

Conclusion

This technical guide provides a consolidated resource on the synthesis, characterization, and proposed mechanism of action of **dibromoacetaldehyde**. While a definitive historical account of its discovery remains to be fully elucidated, the provided synthetic protocol offers a practical starting point for its preparation. The tabulated spectroscopic data, although partially based on predictions, serves as a useful reference for the identification and characterization of this compound. The visualized genotoxicity pathway highlights the potential molecular mechanisms underlying its adverse biological effects. Further research is warranted to refine the synthetic procedures, obtain comprehensive experimental spectroscopic data, and fully elucidate the intricate cellular pathways affected by **dibromoacetaldehyde**. This will be crucial for a comprehensive risk assessment and the development of strategies to mitigate its impact on human health.

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References

- 1. d-nb.info [d-nb.info]
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